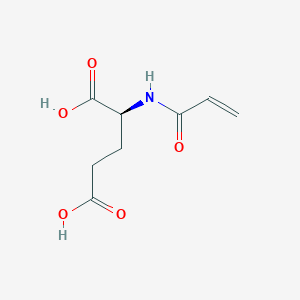

N-Acryloyl-L-glutamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Acryloyl-L-glutamic acid is a useful research compound. Its molecular formula is C8H11NO5 and its molecular weight is 201.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymer Science

N-Acryloyl-L-glutamic acid is primarily utilized in the synthesis of functional polymers, particularly those with self-healing properties. Its incorporation into copolymers enhances mechanical properties and introduces unique functionalities.

Self-Healing Polymers

Recent studies have demonstrated that copolymers containing this compound exhibit remarkable self-healing capabilities. For instance, copolymerization with n-butyl acrylate results in materials that can repair themselves after damage due to the presence of noncovalent interactions among amino acid residues.

Table 1: Properties of Copolymers with this compound

| Copolymer Composition | Modulus of Toughness (MJ/m³) | Refractive Index | Transparency |

|---|---|---|---|

| P(nBA-co-AGluOH) | 17.3 | Enhanced | Good |

| P(nBA-co-AGluOH) | Varies with composition | Tunable | Excellent |

In this context, the study indicated that a specific ratio of n-butyl acrylate to this compound (82:18) yielded optimal mechanical properties and self-healing efficiency under ambient conditions .

Biomedical Applications

This compound is also explored for its potential in biomedical applications, particularly in drug delivery systems and tissue engineering.

Peptide-Conjugate Synthesis

The compound serves as a grafter for synthesizing peptide-polymer conjugates through protease-catalyzed peptide synthesis. This method allows for the creation of oligopeptides with N-acryloyl terminal functionalities, which can be further conjugated to various polymers and surfaces.

Case Study: Peptide Synthesis Efficiency

A study evaluated the efficiency of N-acryloyl-glutamic acid as a grafter in peptide synthesis using papain as a catalyst. The findings revealed that varying the ratios of N-acryloyl amino acids significantly influenced both the yield and functionalization degree of the resulting peptides:

- At a 1:1 molar ratio of N-acryloyl-Ala-OEt to NH₂-Ala-OEt, over 99% of the precipitated product possessed an N-acryloyl terminus.

- The overall yield decreased as the grafter concentration increased, highlighting a trade-off between functionalization and yield .

Optical Applications

The optical properties of materials incorporating this compound have been investigated for potential applications in ophthalmic optics. The copolymers developed from this compound exhibit tunable refractive indices and good transparency, making them suitable for optical devices.

Table 2: Optical Properties of Copolymers

| Copolymer Composition | Refractive Index | Transparency Level |

|---|---|---|

| P(nBA-co-AGluOH) | Tunable | High |

These properties suggest that this compound could be pivotal in developing advanced optical materials for lenses and other visual aids .

Propriétés

Numéro CAS |

24638-84-4 |

|---|---|

Formule moléculaire |

C8H11NO5 |

Poids moléculaire |

201.18 g/mol |

Nom IUPAC |

(2S)-2-(prop-2-enoylamino)pentanedioic acid |

InChI |

InChI=1S/C8H11NO5/c1-2-6(10)9-5(8(13)14)3-4-7(11)12/h2,5H,1,3-4H2,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1 |

Clé InChI |

VLEHUIOENHDIKW-YFKPBYRVSA-N |

SMILES isomérique |

C=CC(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canonique |

C=CC(=O)NC(CCC(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.